1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate
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Overview
Description
1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate is a complex organic compound with a unique structure that includes benzyl, methyl, and bis(2-methylpropan-2-yl)oxycarbonyl groups
Preparation Methods
The synthesis of 1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate involves multiple steps, each requiring specific reaction conditions. The synthetic route typically includes:
Formation of the Benzyl Group: The benzyl group is introduced through a reaction involving benzyl chloride and a suitable nucleophile.
Methylation: The methyl group is added using methyl iodide or a similar methylating agent.
Introduction of Bis(2-methylpropan-2-yl)oxycarbonyl Groups: These groups are introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts like palladium or copper to facilitate the process.
Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, often using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide.
Scientific Research Applications
1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential as a biochemical probe, helping to elucidate biological pathways and mechanisms.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: It may interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
Molecular Interactions: The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing its behavior in biological systems.
Comparison with Similar Compounds
1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate can be compared with other similar compounds, such as:
1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanedioate: This compound has an additional carbon in the chain, affecting its reactivity and applications.
1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]butanedioate: With a shorter carbon chain, this compound exhibits different physical and chemical properties.
This compound analogs:
Properties
IUPAC Name |
1-O-benzyl 5-O-methyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO8/c1-22(2,3)31-20(27)24(21(28)32-23(4,5)6)17(13-14-18(25)29-7)19(26)30-15-16-11-9-8-10-12-16/h8-12,17H,13-15H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXXACXWPFWUMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C(CCC(=O)OC)C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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